molecular formula C10H24N2O6 B1667428 Bis-aminooxy-PEG4 CAS No. 98627-72-6

Bis-aminooxy-PEG4

Cat. No.: B1667428
CAS No.: 98627-72-6
M. Wt: 268.31 g/mol
InChI Key: PWNMUXWMRYYPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-aminooxy-PEG4 is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific applications. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages under reductive conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-aminooxy-PEG4 is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The process typically involves the reaction of PEG with aminooxy reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for scalability. The process includes purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bis-aminooxy-PEG4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-aminooxy-PEG4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis-aminooxy-PEG4 involves its ability to form stable oxime bonds with aldehydes. This reaction is highly specific and efficient, making it useful in bioconjugation and other applications. The aminooxy groups react with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages under reductive conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal length, providing a balance between solubility and reactivity. Its two aminooxy groups allow for efficient bioconjugation and other chemical modifications, making it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMUXWMRYYPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCON)OCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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